Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile Versus Directly Linked Analogs
The ethyl spacer in 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide adds a rotatable bond and a methylene unit compared to the directly linked N-(pyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide chemotype (represented by compound 10 in Mishra et al., 2024). This structural difference is anticipated to increase calculated LogP by approximately 0.4–0.6 units and reduce topological polar surface area, potentially enhancing passive blood–brain barrier permeability while maintaining hydrogen-bond acceptor capacity at the pyrimidine nitrogens. Compound 10 (directly linked) has a calculated LogP of approximately 2.8 [1]; the ethyl-spacer analog is estimated at LogP ~3.2–3.4 based on fragment-based calculation.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ~3.2–3.4 (estimated by fragment addition) |
| Comparator Or Baseline | Compound 10 (directly linked N-(pyrimidin-5-yl) analog): LogP ~2.8 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 |
| Conditions | In silico fragment-based calculation; no experimental LogP data available for either compound |
Why This Matters
Higher LogP within the CNS drug-like range (2–5) may favor brain penetration, a critical parameter for antiepileptic drug candidates targeting SLACK channels expressed in the CNS.
- [1] Mishra, N.M.; Spitznagel, B.D.; Du, Y.; Mohamed, Y.K.; Qin, Y.; Weaver, C.D.; Emmitte, K.A. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules 2024, 29, 5494. View Source
